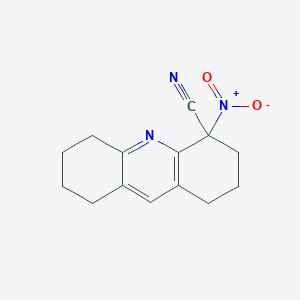
4-Nitro-1,2,3,4,5,6,7,8-octahydroacridine-4-carbonitrile
描述
4-Nitro-1,2,3,4,5,6,7,8-octahydroacridine-4-carbonitrile is a complex organic compound characterized by its nitro group and carbonitrile functional groups. This compound belongs to the class of acridine derivatives, which are known for their diverse biological and chemical properties.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-Nitro-1,2,3,4,5,6,7,8-octahydroacridine-4-carbonitrile typically involves multiple steps, starting with the base structure of octahydroacridine. The nitration reaction introduces the nitro group (-NO2) at the 4-position, while the carbonitrile group (-CN) is introduced through a cyano substitution reaction.
Industrial Production Methods: In an industrial setting, the compound is synthesized using large-scale reactors under controlled conditions to ensure purity and yield. The reactions are often carried out in the presence of strong acids or bases, depending on the specific synthetic route chosen.
化学反应分析
Types of Reactions: This compound undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reduction reactions can be performed using hydrogen gas (H2) in the presence of a catalyst or using metal hydrides like lithium aluminum hydride (LiAlH4).
Substitution: Electrophilic substitution reactions are common, often using electrophilic reagents such as aryldiazonium salts.
Major Products Formed:
Oxidation: Formation of nitroso derivatives and other oxidized products.
Reduction: Formation of amino derivatives and other reduced products.
Substitution: Formation of various functionalized derivatives depending on the electrophilic reagent used.
科学研究应用
Chemistry: In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its reactivity makes it a valuable intermediate in organic synthesis.
Biology: The biological applications of this compound are vast. It has been studied for its potential antimicrobial, antiviral, and anticancer properties. Its ability to interact with biological targets makes it a candidate for drug development.
Medicine: In the medical field, derivatives of this compound are being explored for their therapeutic potential. Research is ongoing to determine its efficacy in treating various diseases, including infections and cancer.
Industry: In the industrial sector, this compound is used in the production of dyes, pigments, and other chemical products. Its versatility and reactivity make it a valuable component in various manufacturing processes.
作用机制
The mechanism by which 4-Nitro-1,2,3,4,5,6,7,8-octahydroacridine-4-carbonitrile exerts its effects involves interactions with molecular targets and pathways. The nitro group can act as an electrophile, while the carbonitrile group can participate in nucleophilic reactions. These interactions can lead to the modulation of biological processes, such as enzyme inhibition or activation of signaling pathways.
相似化合物的比较
Octahydroacridine-4-carbonitrile: Lacks the nitro group, resulting in different reactivity and biological properties.
4-Nitrobenzene: Similar nitro group but lacks the acridine structure, leading to different chemical behavior.
Acridine derivatives: Other derivatives of acridine with varying substituents, each with unique properties and applications.
This comprehensive overview highlights the significance of 4-Nitro-1,2,3,4,5,6,7,8-octahydroacridine-4-carbonitrile in various fields, from synthetic chemistry to potential medical applications. Its unique structure and reactivity make it a valuable compound for scientific research and industrial use.
属性
IUPAC Name |
4-nitro-2,3,5,6,7,8-hexahydro-1H-acridine-4-carbonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3O2/c15-9-14(17(18)19)7-3-5-11-8-10-4-1-2-6-12(10)16-13(11)14/h8H,1-7H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CNNSJYVGURVILY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=NC3=C(CCCC3(C#N)[N+](=O)[O-])C=C2C1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















